2-Aminothiophene-3-carbonitrile

Catalog No.
S668573
CAS No.
4651-82-5
M.F
C5H4N2S
M. Wt
124.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiophene-3-carbonitrile

CAS Number

4651-82-5

Product Name

2-Aminothiophene-3-carbonitrile

IUPAC Name

2-aminothiophene-3-carbonitrile

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

InChI

InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2

InChI Key

XVGHZFWFGXDIOU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1C#N)N

Canonical SMILES

C1=CSC(=C1C#N)N

The exact mass of the compound 2-Aminothiophene-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminothiophene-3-carbonitrile (CAS 4651-82-5) is a foundational bifunctional building block generated via the Gewald reaction. It features a primary amine and a cyano group on adjacent carbons of a thiophene ring, providing a versatile scaffold for the synthesis of thieno[2,3-d]pyrimidines, which are critical pharmacophores in modern kinase inhibitors and antimicrobial agents[1]. Unlike pre-cyclized pyrimidines, this precursor allows for modular assembly of the pyrimidine ring, offering precise control over substitution patterns. Its defined reactivity profile and distinct oxidation state relative to ester analogs make it a standard procurement choice for high-throughput medicinal chemistry and industrial scale-up of fused heterocyclic libraries [2].

Substituting 2-aminothiophene-3-carbonitrile with its ester analog, ethyl 2-aminothiophene-3-carboxylate, fundamentally alters downstream synthetic pathways and increases process complexity. While both are Gewald products, cyclization of the ester typically yields thienopyrimidin-4-ones, necessitating hazardous, yield-reducing chlorination (e.g., with POCl3) followed by amination to achieve 4-amino substituted targets[1]. In contrast, the carbonitrile group permits direct conversion to 4-aminothienopyrimidines in a single step [2]. Furthermore, substituting with alkylated analogs (such as 2-amino-4,5-dimethylthiophene-3-carbonitrile) blocks the C4 and C5 positions, preventing late-stage diversification via halogenation or cross-coupling, thereby severely limiting structure-activity relationship (SAR) exploration in drug discovery workflows.

Direct Access to 4-Aminothienopyrimidines via Carbonitrile Cyclization

For the synthesis of 4-aminothieno[2,3-d]pyrimidines, the choice of the C3 substituent on the thiophene precursor dictates the reaction sequence. Utilizing 2-aminothiophene-3-carbonitrile allows for direct cyclocondensation with nitriles or formamidine to yield the 4-amino target directly [1]. In contrast, the baseline comparator, ethyl 2-aminothiophene-3-carboxylate, yields a thienopyrimidin-4-one intermediate. Converting this intermediate to the 4-amino derivative requires a two-step sequence involving chlorination with phosphoryl chloride (POCl3) and subsequent amination [2].

Evidence DimensionSynthetic steps to 4-aminothieno[2,3-d]pyrimidine
Target Compound Data1 step (direct cyclocondensation)
Comparator Or BaselineEthyl 2-aminothiophene-3-carboxylate (3 steps: cyclization, chlorination, amination)
Quantified DifferenceElimination of 2 synthetic steps and avoidance of POCl3
ConditionsBase-catalyzed cyclization vs. thermal cyclization/POCl3 reflux

Bypassing the chlorination step reduces reliance on highly toxic, corrosive reagents and significantly accelerates library generation for medicinal chemistry.

Microwave-Assisted Processability and Yield Acceleration

2-Aminothiophene-3-carbonitrile exhibits high quantitative compatibility with modern microwave-assisted organic synthesis (MAOS). When subjected to microwave irradiation for cyclization (e.g., with trifluoroacetic acid), the reaction reaches completion in approximately 25 minutes with yields often exceeding 90% [1]. This is a substantial improvement over the conventional thermal reflux baseline, which requires 1.5 to 2.5 hours and typically plateaus at 70–83% yield due to the thermal degradation of intermediates [2].

Evidence DimensionCyclization reaction time and yield
Target Compound Data~25 minutes, >90% yield
Comparator Or BaselineConventional thermal reflux (1.5–2.5 hours, 70–83% yield)
Quantified Difference70-85% reduction in reaction time with a 10-20% increase in yield
ConditionsMicrowave irradiation vs. conventional heating

High microwave compatibility makes this precursor ideal for automated, high-throughput synthesis platforms, reducing machine time and maximizing throughput.

Compatibility with Solvent-Free and Aqueous Green Synthesis Protocols

As environmental regulations tighten, the processability of precursors in green conditions becomes a critical procurement factor. 2-Aminothiophene-3-carbonitrile derivatives can be synthesized and further reacted using high-speed vibration milling (solvent-free) or ultrasound-activated aqueous conditions (40 kHz, 300 W) [1]. These methods achieve yields of 42–90% without the use of toxic organic solvents like dioxane or DMF, which are standard in traditional baseline Gewald syntheses [2].

Evidence DimensionVolatile Organic Compound (VOC) solvent requirement
Target Compound Data0 VOCs (compatible with water/ultrasound or solvent-free milling)
Comparator Or BaselineTraditional Gewald/cyclization protocols (requires DMF, dioxane, or ethanol)
Quantified Difference100% elimination of hazardous organic solvents in the reaction medium
ConditionsHigh-speed vibration milling or aqueous ultrasound (40 kHz)

Enables compliance with green chemistry mandates and reduces hazardous waste disposal costs in industrial scale-up.

Unblocked C4/C5 Positions for Late-Stage Diversification

The unsubstituted nature of the C4 and C5 positions on 2-aminothiophene-3-carbonitrile provides a critical advantage for late-stage functionalization. Unlike sterically blocked comparators such as 2-amino-4,5-dimethylthiophene-3-carbonitrile, the unsubstituted core allows for regioselective electrophilic aromatic substitution (e.g., halogenation) [1]. This enables subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce diverse aryl or alkyl groups, which is impossible with the dimethylated analog [2].

Evidence DimensionLate-stage cross-coupling capability
Target Compound DataEnables C4/C5 halogenation and subsequent Pd-catalyzed coupling
Comparator Or Baseline2-Amino-4,5-dimethylthiophene-3-carbonitrile (0 late-stage coupling sites)
Quantified DifferenceProvides 2 viable sites for late-stage diversification vs. 0 sites
ConditionsStandard electrophilic halogenation followed by cross-coupling

Procurement of the unsubstituted scaffold ensures maximum flexibility for medicinal chemists to generate diverse libraries from a single starting material.

High-Throughput Kinase Inhibitor Library Synthesis

Directly leveraging its ability to form 4-aminothienopyrimidines without intermediate chlorination (as established in Section 3), this compound serves as a highly efficient starting material for automated, microwave-assisted synthesis of kinase inhibitor libraries [1].

Green Chemistry Pharmaceutical Scale-Up

Due to its compatibility with solvent-free milling and aqueous ultrasound conditions, this precursor is highly suited for industrial scale-up where reducing VOC emissions and hazardous waste is a primary procurement objective [2].

Late-Stage SAR Diversification Programs

The unblocked C4 and C5 positions make it the preferred choice for core scaffold procurement in hit-to-lead campaigns, allowing medicinal chemists to perform late-stage halogenation and cross-coupling to rapidly explore chemical space [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Amino-3-cyanothiophene

Dates

Last modified: 08-15-2023

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